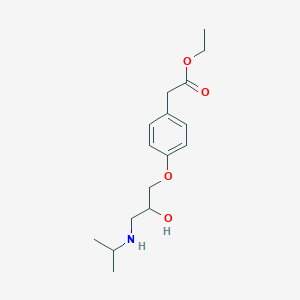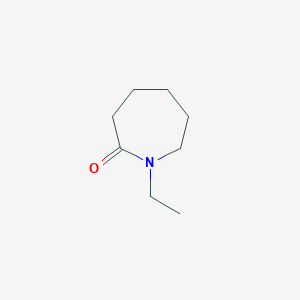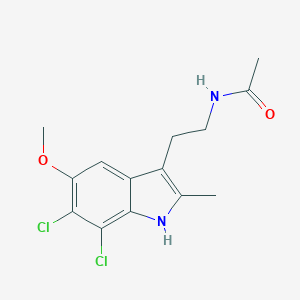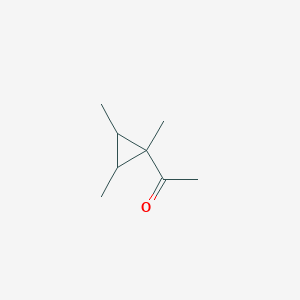
Metoprolol ácido éster etílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Metoprolol Acid Ethyl Ester involves several chemical reactions, starting from precursor molecules such as 4-(2-methoxyethyl)phenol. The synthesis process can include etherification and amination reactions. A study highlights the phase transfer catalyzed synthesis of Metoprolol using strong alkali catalyst KOH and phase transfer catalyst PEG400, achieving a yield of 50% (Xie-ping, 2005).
Molecular Structure Analysis
The molecular structure of Metoprolol Acid Ethyl Ester features key functional groups that define its chemical behavior. The structure contains an ethyl ester group, which plays a significant role in its chemical properties and reactions. Ethyl 2-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, for example, showcases the significance of ester groups in related compounds, influencing molecular geometry and interactions (Zukerman-Schpector et al., 2017).
Chemical Reactions and Properties
Metoprolol Acid Ethyl Ester undergoes various chemical reactions, including phase transfer catalysis, which is essential for its synthesis. The presence of ethyl ester groups influences its reactivity, particularly in reactions such as esterification and hydrolysis. The compound's interactions with catalysts like KOH and PEG400 significantly affect its synthesis process and yield (Xie-ping, 2005).
Aplicaciones Científicas De Investigación
Tratamiento de enfermedades cardiovasculares
Metoprolol se prescribe ampliamente para tratar la hipertensión y la angina de pecho, afecciones asociadas con enfermedades cardiovasculares. Es uno de los medicamentos más utilizados a nivel mundial para estas dolencias .
Síntesis de fármacos enantioméricamente puros
La síntesis de (S)-Metoprolol enantioméricamente puro, que es más eficaz y tiene menos efectos secundarios en comparación con su enantiómero R, es una aplicación significativa. Este proceso implica un protocolo quimioenzimático que alcanza un alto rendimiento y pureza .
Reducción de los efectos secundarios de los fármacos
La investigación sobre Metoprolol ácido éster etílico también se centra en reducir los efectos secundarios como las dificultades para dormir, la fatiga y el malestar abdominal, que son causados principalmente por el enantiómero R de Metoprolol .
Tratamiento de la insuficiencia cardíaca
Además de la hipertensión y la angina, el metoprolol succinato (un derivado) también se utiliza en el tratamiento de la insuficiencia cardíaca, lo que demuestra la versatilidad de los compuestos basados en metoprolol .
Investigación de la actividad farmacocinética
La política de la FDA de EE. UU. exige pruebas por separado de la actividad farmacocinética de cada enantiómero para evitar efectos secundarios negativos. Las aplicaciones de this compound en esta área son cruciales para un desarrollo de fármacos más seguro .
Biocatálisis en la síntesis de fármacos
El uso de biocatalizadores como la lipasa B de Candida antarctica en la síntesis de this compound representa una aplicación en química verde, con el objetivo de una producción de fármacos más sostenible y ecológica .
Mecanismo De Acción
Mode of Action
Metoprolol acts as a selective β-1 receptor blocker . It works by blocking the action of certain neurotransmitters, specifically adrenaline and noradrenaline . By selectively binding to and antagonizing β-1 adrenergic receptors, metoprolol reduces the heart rate and decreases blood pressure .
Pharmacokinetics
Metoprolol is rapidly and completely absorbed in the body . Its bioavailability is approximately 50% due to significant first-pass metabolism in the liver . It is extensively metabolized in the body, with only a minor fraction (approximately 5%) excreted as the parent drug . The main route for excretion is via the urine .
Result of Action
The molecular and cellular effects of metoprolol’s action primarily involve a reduction in heart rate and blood pressure . This leads to decreased workload on the heart, reducing the risk of angina (chest pain), hypertension (high blood pressure), and heart failure . Metoprolol is also used to lower the risk of death or needing to be hospitalized for heart failure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of metoprolol. For instance, the metabolism of metoprolol can vary widely among patients, often as a result of hepatic impairment or genetic polymorphisms in the enzyme CYP2D6 . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.34, which means use of metoprolol is predicted to present a low risk to the environment .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Metoprolol is used alone or in combination with other medications to treat high blood pressure. It also is used to treat chronic (long-term) angina (chest pain). Metoprolol is also used to improve survival after a heart attack . Future research may focus on improving its efficacy and reducing side effects.
Propiedades
IUPAC Name |
ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-4-20-16(19)9-13-5-7-15(8-6-13)21-11-14(18)10-17-12(2)3/h5-8,12,14,17-18H,4,9-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIXSDYNGSUACV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)OCC(CNC(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557456 |
Source


|
| Record name | Ethyl (4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29112-40-1 |
Source


|
| Record name | Ethyl (4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-](/img/structure/B27327.png)



![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)



![N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B27357.png)

